Cas no 64113-84-4 (2-Fluoro-5-methylbenzonitrile)
2-Fluoro-5-methylbenzonitrile Chemical and Physical Properties
Names and Identifiers
-
- 2-Fluoro-5-methylbenzonitrile
- 2-fluoro-5-methylbenzenecarbonitrile
- 2-fluoro-5-methyl-benzonitrile
- 3-Cyano-4-fluorotoluene
- 6-Fluoro-m-tolunitrile
- 5-Methyl-2-fluorobenzonitrile
- BENZONITRILE, 2-FLUORO-5-METHYL-
- PubChem1552
- KSC352M4H
- 2-fluoro-5-methyl benzonitrile
- 2-fluoro-5 methyl benzonitrile
- CMAOLVNGLTWICC-UHFFFAOYSA-N
- SBB064083
- CK1050
- VZ
- DS-0900
- FT-0640924
- PS-9126
- ETHYLALUMINUMSESQUICHLORIDE
- MFCD00134542
- AKOS005254738
- 2-Fluoro-5-methylbenzonitrile, 99%
- DTXSID90379111
- A8800
- AC-4081
- F0573
- FT-0612363
- Z1079179202
- BP-11296
- J-509456
- SCHEMBL253758
- CS-W011066
- AM20060073
- 64113-84-4
- FT-0657799
- EN300-75460
- SY016256
- 5-Methy2-fluorobenzonitrile
- DB-024183
-
- MDL: MFCD00134542
- Inchi: 1S/C8H6FN/c1-6-2-3-8(9)7(4-6)5-10/h2-4H,1H3
- InChI Key: CMAOLVNGLTWICC-UHFFFAOYSA-N
- SMILES: FC1C([H])=C([H])C(C([H])([H])[H])=C([H])C=1C#N
Computed Properties
- Exact Mass: 135.04800
- Monoisotopic Mass: 135.048
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 158
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- Topological Polar Surface Area: 23.8
- XLogP3: 2.1
Experimental Properties
- Color/Form: White lens powder
- Density: 1.11
- Melting Point: 50.0 to 54.0 deg-C
- Boiling Point: 204℃ at 760 mmHg
- Flash Point: Fahrenheit: 201.2 ° f
Celsius: 94 ° c - Refractive Index: 1.507
- PSA: 23.79000
- LogP: 2.00578
- Solubility: Not determined
2-Fluoro-5-methylbenzonitrile Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H302,H312,H332
- Warning Statement: P280
- Hazardous Material transportation number:3276
- WGK Germany:3
- Hazard Category Code: 20/21/22
- Safety Instruction: S36
-
Hazardous Material Identification:
- PackingGroup:III
- Packing Group:III
- Hazard Level:6.1
- Safety Term:6.1
- HazardClass:6.1
- Risk Phrases:R20/21/22
- Packing Group:III
- Storage Condition:Store at 4°C,-4At ℃Store…Better
2-Fluoro-5-methylbenzonitrile Customs Data
- HS CODE:2926909090
- Customs Data:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
2-Fluoro-5-methylbenzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-75460-2.5g |
2-fluoro-5-methylbenzonitrile |
64113-84-4 | 95% | 2.5g |
$37.0 | 2024-05-23 | |
| Enamine | EN300-75460-100.0g |
2-fluoro-5-methylbenzonitrile |
64113-84-4 | 95% | 100.0g |
$419.0 | 2024-05-23 | |
| Enamine | EN300-75460-10.0g |
2-fluoro-5-methylbenzonitrile |
64113-84-4 | 95% | 10.0g |
$77.0 | 2024-05-23 | |
| Enamine | EN300-75460-1.0g |
2-fluoro-5-methylbenzonitrile |
64113-84-4 | 95% | 1.0g |
$26.0 | 2024-05-23 | |
| eNovation Chemicals LLC | D401890-250g |
2-Fluoro-5-methylbenzonitrile |
64113-84-4 | 97% | 250g |
$1200 | 2024-06-05 | |
| Chemenu | CM157993-25g |
2-Fluoro-5-methylbenzonitrile |
64113-84-4 | 95+% | 25g |
$128 | 2021-06-17 | |
| Apollo Scientific | PC8655-5g |
2-Fluoro-5-methylbenzonitrile |
64113-84-4 | 98% | 5g |
£17.00 | 2025-02-22 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 381330-5G |
2-Fluoro-5-methylbenzonitrile |
64113-84-4 | 99% | 5G |
¥1326.22 | 2022-02-24 | |
| Fluorochem | 010683-25g |
2-Fluoro-5-methylbenzonitrile |
64113-84-4 | 97% | 25g |
£73.00 | 2022-02-28 | |
| eNovation Chemicals LLC | D401890-100g |
2-Fluoro-5-methylbenzonitrile |
64113-84-4 | 97% | 100g |
$650 | 2024-06-05 |
2-Fluoro-5-methylbenzonitrile Suppliers
2-Fluoro-5-methylbenzonitrile Related Literature
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Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621
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Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055
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A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055
Additional information on 2-Fluoro-5-methylbenzonitrile
Professional Introduction to 2-Fluoro-5-methylbenzonitrile (CAS No: 64113-84-4)
2-Fluoro-5-methylbenzonitrile, with the chemical formula C₈H₆FN, is a fluorinated aromatic nitrile that has garnered significant attention in the field of pharmaceutical and agrochemical research due to its versatile structural properties. This compound, identified by its unique Chemical Abstracts Service (CAS) number 64113-84-4, serves as a crucial intermediate in the synthesis of various biologically active molecules. Its molecular structure, featuring both a fluoro substituent and a methyl group on a benzene ring with an attached nitrile group, imparts distinct electronic and steric characteristics that make it valuable for further functionalization.
The relevance of 2-Fluoro-5-methylbenzonitrile in modern chemical synthesis stems from its ability to undergo diverse chemical transformations. The presence of the nitrile group (-CN) provides a site for nucleophilic addition reactions, while the fluoro atom introduces electron-withdrawing effects that can modulate the reactivity of adjacent functional groups. Additionally, the methyl group at the 5-position enhances lipophilicity, making this compound particularly useful in designing molecules with improved pharmacokinetic profiles.
In recent years, 2-Fluoro-5-methylbenzonitrile has been extensively explored in the development of novel pharmaceutical agents. One notable area of research involves its application in the synthesis of kinase inhibitors, which are critical for treating cancers and inflammatory diseases. The fluorine atom's ability to enhance metabolic stability and binding affinity has been leveraged in several drug candidates. For instance, studies have demonstrated that fluorinated benzonitrile derivatives exhibit potent inhibitory effects on tyrosine kinases by improving interactions with key amino acid residues in the enzyme's active site.
Moreover, 2-Fluoro-5-methylbenzonitrile has found utility in the creation of antimicrobial agents. The combination of fluoro and nitrile functionalities allows for the development of compounds with broad-spectrum activity against resistant bacterial strains. Recent publications highlight its role in generating novel fluoroquinolone analogs, where modifications at the benzonitrile core enhance both efficacy and reduced side effects compared to traditional antibiotics.
The agrochemical industry has also benefited from the use of 2-Fluoro-5-methylbenzonitrile as a building block for pesticides and herbicides. Its structural features contribute to improved binding affinity with biological targets in pests, leading to more effective crop protection solutions. Researchers have reported successful applications in synthesizing fluorinated benzonitrile-based herbicides that exhibit selective toxicity toward weeds while minimizing harm to crops.
From a synthetic chemistry perspective, 2-Fluoro-5-methylbenzonitrile is valued for its role in multi-step organic transformations. It can be readily converted into a variety of derivatives through reactions such as nucleophilic aromatic substitution, reduction, or coupling reactions like Suzuki or Buchwald-Hartwig couplings. These transformations enable chemists to access complex molecular architectures essential for drug discovery and material science applications.
The impact of fluorine-containing compounds on medicinal chemistry cannot be overstated. The unique electronic properties of fluorine atoms can significantly influence drug-receptor interactions, leading to enhanced binding affinities and selectivity. In the case of 2-Fluoro-5-methylbenzonitrile, its dual functionality as both an electron-withdrawing nitrile and an electron-donating fluoro substituent provides a balanced profile suitable for diverse biological applications.
Recent advancements in computational chemistry have further highlighted the importance of 2-Fluoro-5-methylbenzonitrile. Molecular modeling studies have revealed insights into how its structure influences interactions with biological targets, aiding in the rational design of next-generation therapeutics. These computational approaches complement experimental efforts by predicting potential drug candidates' efficacy and optimizing their pharmacokinetic properties before synthetic implementation.
The industrial production of 2-Fluoro-5-methylbenzonitrile adheres to stringent quality control measures to ensure high purity levels required for pharmaceutical applications. Manufacturers employ advanced purification techniques such as distillation or recrystallization to isolate the compound from reaction mixtures. Additionally, analytical methods like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are utilized to confirm its identity and assess impurity profiles.
In conclusion, 2-Fluoro-5-methylbenzonitrile (CAS No: 64113-84-4) is a multifaceted compound with broad utility across pharmaceuticals, agrochemicals, and materials science. Its unique structural features enable diverse synthetic pathways and biological applications, making it indispensable in modern research and development efforts. As scientific understanding progresses, continued exploration into derivatives of this compound promises further innovations that will shape future therapeutic strategies.
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